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molecular formula C8H15NO2 B8406186 N-acetyl-2-keto-3-amino-4-methylpentane

N-acetyl-2-keto-3-amino-4-methylpentane

Cat. No. B8406186
M. Wt: 157.21 g/mol
InChI Key: XGCMPDWANHAGBK-UHFFFAOYSA-N
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Patent
US05274094

Procedure details

A mixture of N-acetyl-2-keto-3-amino-4-methylpentane (6.33 g, 40.3 mmol) and 6M hydrochloric acid (65 ml) was heated at reflux overnight. The reaction mixture was cooled to room temperature, ethanol (100 ml) was added and the mixture concentrated under reduced pressure. The mixture was triturated with ether to give a precipitate which was collected by filtration. Crystallisation from acetone gave 2-keto-3-amino-4-methylpentane hydrochloride (2.9 g, 63%) as a white crystalline solid.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([CH:9]([CH3:11])[CH3:10])[C:6](=[O:8])[CH3:7])(=O)C.[ClH:12]>C(O)C>[ClH:12].[O:8]=[C:6]([CH:5]([NH2:4])[CH:9]([CH3:11])[CH3:10])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
6.33 g
Type
reactant
Smiles
C(C)(=O)NC(C(C)=O)C(C)C
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was triturated with ether
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallisation from acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.O=C(C)C(C(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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